molecular formula C18H16O5 B021802 1,3,5-Trihydroxy-4-Prenylxanthone CAS No. 53377-61-0

1,3,5-Trihydroxy-4-Prenylxanthone

Katalognummer: B021802
CAS-Nummer: 53377-61-0
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: JCHQJCJKSHNCBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .

Wissenschaftliche Forschungsanwendungen

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one has several scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of 1,3,5-Trihydroxy-4-prenylxanthone are Phosphodiesterase type 5 (PDE5) , Na+/H+ Exchanger (NHE) , and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in various biological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), while NHE is responsible for maintaining intracellular pH and cell volume. AChE and BChE are key enzymes in the cholinergic system, which is involved in numerous physiological functions.

Mode of Action

This compound acts as an inhibitor for its primary targets. It inhibits PDE5 with an IC50 value of 3.0 μM , and it also inhibits the Na+/H+ exchange system with a minimum inhibitory concentration of 10 μg/mL . Furthermore, it shows in vitro inhibitory activity against AChE and BChE .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits Lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages , indicating its involvement in the nitric oxide signaling pathway. It also interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane to impede TAK1-mediated activation of IKK and MAPKs signal transduction . This suggests that it plays a role in the NF-κB and AP-1 signaling pathways.

Result of Action

The inhibition of PDE5, NHE, AChE, and BChE by this compound can lead to various molecular and cellular effects. For instance, it can suppress LPS-induced iNOS expression through abolishing IKK phosphorylation, IκB degradation, and NF-κB nuclear translocation . It also down-regulates NF-κB and AP-1 activation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of LPS can induce the production of NO in RAW264.7 macrophages, which can be inhibited by this compound . .

Biochemische Analyse

Biochemical Properties

1,3,5-Trihydroxy-4-prenylxanthone plays a crucial role in biochemical reactions, particularly in inhibiting the production of nitric oxide (NO) in macrophages. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS), phosphodiesterase type 5 (PDE5), and Na+/H+ exchangers. The compound inhibits iNOS expression by interfering with the posttranslational modification of interleukin-1 receptor-associated kinase 1 (IRAK-1), thereby blocking the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In macrophages, it suppresses lipopolysaccharide (LPS)-induced NO production and iNOS expression. This suppression is achieved by inhibiting the phosphorylation of IkappaB kinase (IKK) and the degradation of IkappaB, preventing the nuclear translocation of NF-κB . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of mitogen-activated protein kinases (MAPKs) such as c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key signaling molecules. The compound inhibits the phosphorylation and ubiquitination of IRAK-1, which is essential for the activation of transforming growth factor-beta (TGF-beta)-activated kinase 1 (TAK1). This inhibition blocks the downstream activation of IKK and MAPKs, leading to the suppression of NF-κB and AP-1 activations . Furthermore, this compound acts as a PDE5 inhibitor with an IC50 value of 3.0 μM, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in inhibiting LPS-induced iNOS expression in macrophages over an 18-hour incubation period . Long-term studies have shown that the compound maintains its inhibitory effects on NO production and iNOS expression, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses without causing significant toxicity. At higher doses, potential adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of Na+/H+ exchangers and PDE5. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer properties . Additionally, the compound’s metabolism involves phase I and phase II biotransformation processes, which are essential for its elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for Na+/H+ exchangers and PDE5 . These interactions facilitate its distribution to target sites, enhancing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with signaling molecules such as IRAK-1 and TAK1 . Additionally, post-translational modifications, including phosphorylation and ubiquitination, play a role in directing the compound to specific cellular compartments, ensuring its effective action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the xanthene core .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The process is designed to be cost-effective and scalable, ensuring consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its unique combination of hydroxyl groups and the xanthene core structure differentiates it from other flavonoids, potentially leading to unique applications and effects .

Eigenschaften

IUPAC Name

1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQJCJKSHNCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trihydroxy-4-prenylxanthone
Reactant of Route 2
1,3,5-Trihydroxy-4-prenylxanthone
Reactant of Route 3
1,3,5-Trihydroxy-4-prenylxanthone
Reactant of Route 4
1,3,5-Trihydroxy-4-prenylxanthone
Reactant of Route 5
1,3,5-Trihydroxy-4-prenylxanthone
Reactant of Route 6
1,3,5-Trihydroxy-4-prenylxanthone
Customer
Q & A

Q1: What makes 1,3,5-Trihydroxy-4-prenylxanthone a promising compound for further research?

A: this compound has demonstrated interesting biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. [] This enzyme is involved in regulating signal transduction in various tissues, making its inhibition a potential therapeutic target for conditions like erectile dysfunction. [] This compound is particularly noteworthy because it's the first reported instance of a natural xanthone exhibiting significant PDE5 inhibitory activity. []

Q2: How does the structure of this compound relate to its PDE5 inhibitory activity?

A: Research suggests that the presence of the C-4 prenyl residue attached to the xanthone core is crucial for the observed PDE5 inhibitory activity. [] This observation highlights the importance of specific structural features for biological activity and provides a starting point for further structure-activity relationship (SAR) studies.

Q3: Beyond PDE5 inhibition, what other biological activities have been reported for this compound?

A: this compound has also demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, making their inhibition relevant for conditions like Alzheimer's disease. Again, the C-4 prenyl group appears to be important for this activity. [] Additionally, this compound has shown to repress lipopolysaccharide-induced iNOS expression by interfering with the posttranslational modification of IRAK-1. []

Q4: From which natural sources can this compound be isolated?

A: This compound has been isolated from several plant sources, including the heartwood of Anaxagorea luzonensis [, ] and the roots of Cudrania cochinchinensis (formerly Maclura cochinchinensis). [, ] This suggests that these plants, and potentially others, could be valuable sources of this compound for further research and development.

Q5: Have there been any attempts to synthesize this compound in the laboratory?

A: Yes, researchers have successfully synthesized this compound as part of a study focusing on 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones. [] This synthesis involved reacting 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of a BF3-etherate catalyst. [] This successful synthesis opens avenues for producing larger quantities of the compound for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.